- Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling, Synlett, 2018, 29(5), 650-654
Cas no 89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-)
89619-10-3 structure
Product Name:Benzene,1-(1-bromoethenyl)-4-chloro-
CAS-Nr.:89619-10-3
MF:C8H6BrCl
MW:217.490240573883
CID:712125
PubChem ID:24885261
Update Time:2024-10-26
Benzene,1-(1-bromoethenyl)-4-chloro- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzene,1-(1-bromoethenyl)-4-chloro-
- 1-(1-bromoethenyl)-4-chlorobenzene
- 1-(1-BROMOVINYL)-4-CHLOROBENZENE
- 1-Brom-1-(4-chlor-phenyl)-ethylen
- 4-(1-bromoethenyl)chlorobenzene
- Benzene,1-(1-bromoethenyl)-4-chloro
- 1-(1-Bromoethenyl)-4-chlorobenzene (ACI)
- Styrene, α-bromo-p-chloro- (7CI)
- α-Bromo-4-chlorostyrene
- 1-(1-Bromovinyl)-4-chlorobenzene, 90%
- Benzene, 1-(1-bromoethenyl)-4-chloro-
- SCHEMBL6859878
- 89619-10-3
- SY330891
- AKOS025295893
- DTXSID70584862
-
- MDL: MFCD09038434
- Inchi: 1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
- InChI-Schlüssel: ZVDIEXFKTMIHIU-UHFFFAOYSA-N
- Lächelt: ClC1C=CC(C(=C)Br)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 215.93400
- Monoisotopenmasse: 215.93414g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 125
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 3.8
- Topologische Polaroberfläche: 0Ų
Experimentelle Eigenschaften
- Dichte: 1.539 g/mL at 25 °C
- Siedepunkt: 263.1°C at 760 mmHg
- Flammpunkt: Grad Fahrenheit:>230°F
Grad Celsius:>110°C - Brechungsindex: n20/D 1.605
- PSA: 0.00000
- LogP: 3.70560
Benzene,1-(1-bromoethenyl)-4-chloro- Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H302-H315-H318-H335-H411
- Warnhinweis: P261-P273-P280-P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN 3082 9/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-37/38-41-51/53
- Sicherheitshinweise: S26; S36/37/39; S61
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R22; R37/38; R41; R51/53
Benzene,1-(1-bromoethenyl)-4-chloro- Zolldaten
- HS-CODE:2903999090
- Zolldaten:
China Zollkodex:
2903999090Übersicht:
2903999090 Andere aromatische halogenierte Derivate. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
290399090 halogenierte Derivate aromatischer Kohlenwasserstoffe MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%
Benzene,1-(1-bromoethenyl)-4-chloro- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675113-1G |
Benzene,1-(1-bromoethenyl)-4-chloro- |
89619-10-3 | 90% | 1G |
¥472.32 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675113-5G |
Benzene,1-(1-bromoethenyl)-4-chloro- |
89619-10-3 | 90% | 5G |
¥1745.5 | 2022-02-24 | |
| A2B Chem LLC | AB56339-1g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 1g |
$209.00 | 2024-04-19 | |
| A2B Chem LLC | AB56339-5g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 5g |
$687.00 | 2024-04-19 | |
| Aaron | AR003DHB-250mg |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 250mg |
$369.00 | 2025-02-12 | |
| Aaron | AR003DHB-100mg |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 100mg |
$171.00 | 2025-02-12 | |
| Aaron | AR003DHB-1g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 1g |
$1063.00 | 2025-02-12 |
Benzene,1-(1-bromoethenyl)-4-chloro- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 16 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 18 min, rt → 90 °C
Referenz
- Why is cis/trans stereoinversion with Li+(THF)4 migration across the phenyl ring of α-lithiostyrene accelerated by two ortho-methyl groups?, Tetrahedron, 2018, 74(14), 1621-1631
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Dibromomethane , N,N-Dimethylaniline ; 12 h, 120 °C
Referenz
- Metal-free regioselective hydrobromination of alkynes through C-H/C-Br activation, Tetrahedron Letters, 2014, 55(33), 4572-4575
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform ; rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 24 h, 70 °C
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 24 h, 70 °C
Referenz
- Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2, Journal of the American Chemical Society, 2015, 137(25), 8206-8218
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 8 - 12 h, 90 °C
Referenz
- Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones, Organic Letters, 2015, 17(1), 18-21
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
Referenz
- Two Green Protocols for Halogenative Semipinacol Rearrangement, Journal of Organic Chemistry, 2023, 88(1), 504-512
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Dibromomethane Solvents: N,N-Dimethylaniline ; 12 h, 120 °C
Referenz
- Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions, Organic Letters, 2021, 23(16), 6387-6390
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; 10 min, -60 °C; 10 min, -60 °C; 16 h, -60 °C; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
- Electrochemical Semipinacol Rearrangements of Allylic Alcohols: Construction of All-Carbon Quaternary Stereocenters, Organic Letters, 2019, 21(8), 2536-2540
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Intermolecular Carboamination of Unactivated Alkenes, Journal of the American Chemical Society, 2018, 140(34), 10695-10699
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; 10 min, -40 °C
1.2 Reagents: Trimethylamine , Triethylamine ; 20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Trimethylamine , Triethylamine ; 20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement, ACS Catalysis, 2017, 7(7), 4435-4440
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Dichloromethane ; 5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
Referenz
- Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion, Journal of Organic Chemistry, 2018, 83(19), 12334-12356
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Dichloromethane ; 5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
Referenz
- Cyclic hypervalent iodine reagents for azidation: safer reagents and photoredox catalyzed ring expansion, ChemRxiv, 2018, 1, 1-122
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; -78 °C
Referenz
- Hypervalent Fluoro-iodane-Triggered Semipinacol Rearrangements: Synthesis of α-Fluoro Ketones, Organic Letters, 2023, 25(35), 6560-6565
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; 18 h, -60 °C → rt; 2 h, reflux
Referenz
- Absence of Intermediates in the BINOL-Derived Mg(II)/Phosphate-Catalyzed Desymmetrizative Ring Expansion of 1-Vinylcyclobutanols, Journal of Organic Chemistry, 2022, 87(1), 693-707
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.3 Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.3 Solvents: Water ; rt
Referenz
- Catalytic Asymmetric Halogenation/Semipinacol Rearrangement of 3-Hydroxyl-3-vinyl Oxindoles: A Stereodivergent Kinetic Resolution Process, Angewandte Chemie, 2021, 60(51), 26599-26603
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 1 h, 0 °C
Referenz
- Selective Aerobic Oxygenation of Tertiary Allylic Alcohols with Molecular Oxygen, Angewandte Chemie, 2019, 58(32), 11028-11032
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; 10 min, -78 °C
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; rt
Referenz
- Electrophilic Trifluoromethylthiolation/Semipinacol Rearrangement: Preparation of β-SCF3 Carbonyl Compounds with α-Quaternary Carbon Center, Organic Letters, 2018, 20(14), 4227-4230
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; rt → -78 °C; 18 h, -78 °C → rt; 2 h, reflux
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
- A catalytic allylic cation-induced intermolecular allylation-semipinacol rearrangement, Chemical Communications (Cambridge, 2018, 54(55), 7685-7688
Benzene,1-(1-bromoethenyl)-4-chloro- Raw materials
- Benzene, 1-chloro-4-(1,1-dibromoethyl)-
- p-Chlorostyrene
- 4-Chlorophenylacetylene
- 1-Chloro-4-(1,2-dibromoethyl)benzene
- N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
- 1-(4-chlorophenyl)ethan-1-one
Benzene,1-(1-bromoethenyl)-4-chloro- Preparation Products
Benzene,1-(1-bromoethenyl)-4-chloro- Verwandte Literatur
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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